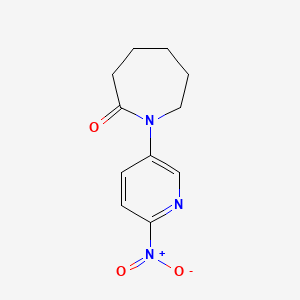
1-(6-Nitropyridin-3-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitropyridin-3-yl)azepan-2-one is a heterocyclic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to an azepanone moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(6-Nitropyridin-3-yl)azepan-2-one typically involves the reaction of 6-nitropyridin-3-amine with azepan-2-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Nitropyridin-3-yl)azepan-2-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Nitropyridin-3-yl)azepan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar nitropyridine ring but a different heterocyclic moiety, leading to different chemical and biological properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are designed for specific anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of the nitropyridine ring and azepanone moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)azepan-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-4-2-1-3-7-13(11)9-5-6-10(12-8-9)14(16)17/h5-6,8H,1-4,7H2 |
InChI Key |
QTBPZJNCYRDVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)


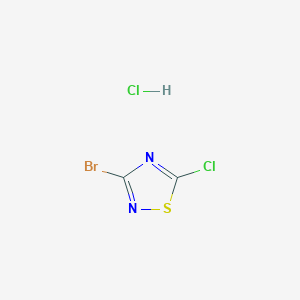
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
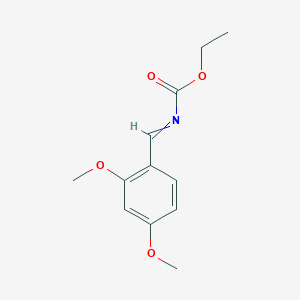
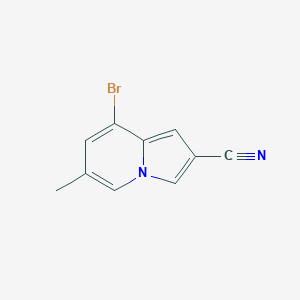
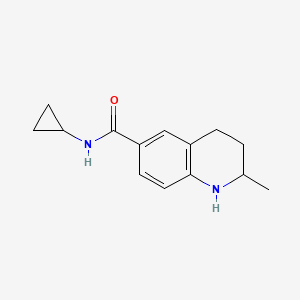
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)




